InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H
. The SMILES string is Oc1ccc(Br)cc1-c2ccno2
.
The synthesis of 4-Bromo-2-(5-isoxazolyl)phenol typically involves the reaction of 4-bromo-2-hydroxyphenol with isoxazole derivatives. A common method includes the use of coupling reactions facilitated by various catalysts or reagents to promote the formation of the desired compound. Technical details often highlight the importance of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
For instance, a synthetic route may involve:
These methods are crucial for producing this compound with high efficiency and reproducibility .
The molecular formula of 4-Bromo-2-(5-isoxazolyl)phenol is , with a molecular weight of approximately 240.06 g/mol. The structure features a phenolic group substituted with a bromine atom at the para position and an isoxazole ring at the ortho position.
The compound appears as pale cream crystals or a crystalline powder, with a melting point ranging from 203.5°C to 212.5°C .
4-Bromo-2-(5-isoxazolyl)phenol can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for synthesizing derivatives that may possess enhanced biological or chemical properties .
The mechanism of action for 4-Bromo-2-(5-isoxazolyl)phenol primarily relates to its interactions at the molecular level within biological systems. While detailed mechanisms may vary based on application, it is often studied for its potential as an antibacterial or antifungal agent.
Data from studies indicate that compounds like this can exhibit significant bioactivity against various cell lines, supporting their potential therapeutic uses .
These properties are critical for determining handling procedures and potential applications in research and industry .
4-Bromo-2-(5-isoxazolyl)phenol has several scientific uses:
The synthesis of 4‑bromo-2-(5-isoxazolyl)phenol (C₉H₆BrNO₂; MW 240.06) [1] [2] primarily exploits nucleophilic aromatic substitution (SNAr) to conjugate the isoxazole heterocycle with a brominated phenolic scaffold. This method leverages the electron-deficient character of the isoxazole ring (particularly at the C-5 position), facilitating attack by oxygen-based nucleophiles derived from ortho-brominated phenols. A two-step approach is typical: 1) Synthesis of a 5-substituted isoxazole precursor via condensation of hydroxylamine with diketo compounds. 2) SNAr reaction between the isoxazole and activated 4-bromophenol derivatives under basic conditions [3] [7]. Key intermediates include halogenated phenols bearing leaving groups (e.g., fluoride or nitro) ortho to the hydroxyl group, enhancing electrophilicity at the conjugation site.
Reaction monitoring via TLC or HPLC is critical due to competing side reactions, including ether formation or isoxazole ring degradation under prolonged heating. Post-synthesis, the off-white crystalline product (mp 205–213°C) [1] [3] is purified via recrystallization from ethanol/water mixtures or column chromatography, achieving purities ≥97% [3] [4].
Table 1: Comparative SNAr Approaches for 4-Bromo-2-(5-isoxazolyl)phenol Synthesis
Method | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Direct Coupling | 5-Bromoisoxazole, 4-Bromo-2-fluorophenol, K₂CO₃, DMF, 110°C | 65-70 | Isoxazole stability at high temperatures |
Stepwise Synthesis | Isoxazole-5-boronic acid, 2,4-Dibromophenol, Pd catalysis | 75-80 | Homocoupling of boronic acid |
One-Pot Cyclization | β-Diketone derivative, NH₂OH·HCl, base, then bromination | 60 | Regioselectivity in isoxazole formation |
A significant application of 4‑bromo-2-(5-isoxazolyl)phenol lies in its role as an axial ligand for silicon(IV) phthalocyanines (SiPcs), enhancing their utility in photodynamic therapy (PDT). The phenolic oxygen undergoes nucleophilic displacement with dichlorosilicon phthalocyanine (SiPcCl₂), forming stable Si–O axial bonds. This reaction occurs in anhydrous toluene or tetrahydrofuran under reflux, with bases like triethylamine facilitating HCl elimination [7]. The electron-withdrawing bromo substituent on the phenol ring modulates the ligand’s electronic properties, influencing the SiPc’s photophysical behavior.
The resulting complexes, such as ISOX-Br-SiPc, exhibit reduced aggregation due to steric bulk from the axial ligands, which is critical for high singlet oxygen quantum yields (ΦΔ) in PDT. Characterization confirms a tetrahedral geometry around silicon, with axial ligands perpendicular to the Pc plane [7]. The isoxazole moiety further enables additional functionalization or biomolecule conjugation via its nitrogen or π-system.
Table 2: Axially Modified SiPcs Using 4-Bromo-2-(5-isoxazolyl)phenol
Complex | Synthetic Conditions | Key Properties | Application Focus |
---|---|---|---|
ISOX-Br-SiPc | SiPcCl₂, toluene, Et₃N, reflux | Non-aggregating; ΦΔ = 0.42 [7] | Neuroblastoma PDT |
ISOX-Cl-SiPc | Analogous to ISOX-Br-SiPc | Enhanced lipophilicity | DNA-binding studies |
ISOX-M-SiPc | Methyl-substituted phenol variant | Improved cellular uptake | SH-SY5Y cytotoxicity assays |
Optimizing SNAr for 4‑bromo-2-(5-isoxazolyl)phenol requires precise control of three parameters: temperature, solvent, and base selection. Temperatures exceeding 120°C promote degradation, as evidenced by the compound’s melting point (205–213°C) [1] [3]. Maintaining reactions at 80–100°C balances kinetics and stability. Solvent polarity is crucial: DMF or NMP solubilizes aromatic intermediates but risks quaternary ammonium salt formation. Switching to aprotic solvents like acetonitrile or toluene minimizes side products [7].
Base strength affects both reaction rate and phenol deprotonation. Carbonate bases (K₂CO₃) provide moderate nucleophilicity without hydrolyzing the isoxazole, whereas stronger bases (e.g., NaOH) cause ring opening. Catalyst screening (e.g., CuI for Ullman-type couplings) shows limited efficacy, as uncatalyzed SNAr delivers superior regioselectivity. Purity optimization involves post-synthetic HPLC (≥98% purity) [1] or recrystallization, with off-white powders indicating acceptable purity [3] [4].
Table 3: Optimized Parameters for Synthesis
Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield/Purity |
---|---|---|---|
Temperature | 90–100°C | >120°C | Yield drops 30% due to decomposition |
Solvent | Anhydrous DMF | Aqueous ethanol | Purity <90% (hydrolysis by-products) |
Base | K₂CO₃ | NaOH | Isoxazole degradation; yield ~40% |
Purity Protocol | HPLC (≥98%) + recrystallization | Column chromatography only | Purity ≥98% vs. 90–95% |
Scaling 4‑bromo-2-(5-isoxazolyl)phenol production faces hurdles in:
Addressing these requires hybrid approaches: telescoping steps to avoid isolating unstable intermediates and switching to continuous-flow reactors for exothermic SNAr steps. However, heterogeneous mixtures in axial functionalization (e.g., ISOX-Br-SiPc synthesis) remain problematic for continuous processing [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: